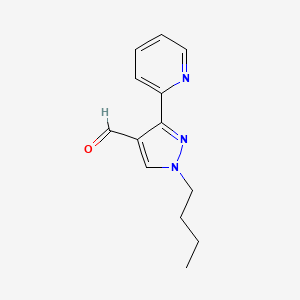

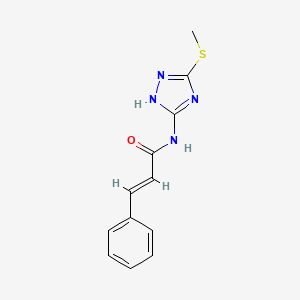

1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the nucleophilic substitution and condensation reactions. One study described the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to yield a related compound through nucleophilic substitution (Orrego Hernandez et al., 2015). Another approach used Sonogashira-type cross-coupling reactions with various alkynes to provide corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes (Vilkauskaitė et al., 2011).

Molecular Structure Analysis

The molecular structure of similar pyrazole derivatives has been characterized using various spectroscopic methods, including IR, NMR, and HRMS analyses, providing insight into the electronic and spatial configuration essential for their reactivity and interactions (Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a wide range of chemical reactions, offering pathways to synthesize diverse heterocyclic compounds. For instance, the Vilsmeier–Haack reaction has been utilized to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which further react to afford chalcone analogues and dipyrazolopyridines, showcasing the versatility of pyrazole carbaldehydes as precursors (Quiroga et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the stability and applicability of these compounds. While specific data on 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde might not be readily available, studies on related structures provide valuable insights into how substituents and molecular modifications affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and ability to undergo specific transformations, are essential for designing synthesis pathways and applications. Pyrazole derivatives are known for their nucleophilic and electrophilic sites, allowing for a range of chemical modifications and the synthesis of complex molecules (Galadzhun et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-Butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives have been studied for their antimicrobial properties. Hamed et al. (2020) synthesized various pyrazole derivatives, including those similar to 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, and found them effective against gram-negative and gram-positive bacteria, as well as fungi, indicating potential for use in antimicrobial treatments (Hamed et al., 2020).

Synthesis of Novel Compounds

These compounds are also key in the synthesis of novel chemical structures. Aly et al. (2004) described the synthesis of novel pyrazole derivatives using similar compounds, which can be a precursor for the development of new pharmaceuticals and materials (Aly et al., 2004).

Applications in Organic Chemistry

In organic chemistry, compounds like 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde are used as precursors in complex chemical reactions. Vilkauskaitė et al. (2011) used similar compounds for Sonogashira-type reactions, crucial for creating complex organic molecules (Vilkauskaitė et al., 2011).

Photophysical Properties

Patil et al. (2010) studied the photophysical properties of heterocyclic orthoaminoaldehyde, which are similar to 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. These studies are significant for understanding how these compounds behave under different light conditions, which is essential in developing materials for optics and electronics (Patil et al., 2010).

Cytotoxicity and Anticancer Research

Some derivatives of 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have been explored for their cytotoxicity and potential as anticancer agents. Alam et al. (2017) synthesized and evaluated derivatives for their cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer treatment (Alam et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or it could have applications in fields like medicinal chemistry, materials science, or catalysis, among others .

Eigenschaften

IUPAC Name |

1-butyl-3-pyridin-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-3-8-16-9-11(10-17)13(15-16)12-6-4-5-7-14-12/h4-7,9-10H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHCMMAUJAPIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C2=CC=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)

![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)